molecular formula C11H7IN2O3 B11992142 (4-Iodo-phenyl)-(5-nitro-furan-2-ylmethylene)-amine

(4-Iodo-phenyl)-(5-nitro-furan-2-ylmethylene)-amine

Cat. No.: B11992142
M. Wt: 342.09 g/mol
InChI Key: KEXILURQUGOZHR-UHFFFAOYSA-N
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Description

(4-Iodo-phenyl)-(5-nitro-furan-2-ylmethylene)-amine: is an organic compound that features both an iodine-substituted phenyl group and a nitro-substituted furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-phenyl)-(5-nitro-furan-2-ylmethylene)-amine typically involves the condensation of 4-iodoaniline with 5-nitrofurfural. The reaction is carried out under acidic conditions to facilitate the formation of the imine linkage between the amine and aldehyde groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the furan ring can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of (4-Iodo-phenyl)-(5-amino-furan-2-ylmethylene)-amine.

    Substitution: Formation of compounds where the iodine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4-Iodo-phenyl)-(5-nitro-furan-2-ylmethylene)-amine exerts its effects is largely dependent on its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

    4-Iodophenol: An aromatic compound with an iodine substituent on the phenyl ring.

    5-Nitrofurfural: A furan derivative with a nitro group.

Comparison:

    Structural Differences: The presence of both iodine and nitro groups in a single molecule provides distinct chemical and biological properties compared to its individual components.

Properties

Molecular Formula

C11H7IN2O3

Molecular Weight

342.09 g/mol

IUPAC Name

N-(4-iodophenyl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C11H7IN2O3/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-7H

InChI Key

KEXILURQUGOZHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC=C(O2)[N+](=O)[O-])I

Origin of Product

United States

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